molecular formula C9H10FN5O4 B14640451 5'-Azido-2',5'-dideoxy-5-fluorouridine CAS No. 56512-25-5

5'-Azido-2',5'-dideoxy-5-fluorouridine

Numéro de catalogue: B14640451
Numéro CAS: 56512-25-5
Poids moléculaire: 271.21 g/mol
Clé InChI: GAWTWVNSTCYFSD-RRKCRQDMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5'-Azido-2',5'-dideoxy-5-fluorouridine (5AddFU) is a synthetic nucleoside analog derived from 5-fluoro-2'-deoxyuridine (FdU), a well-known chemotherapeutic agent. The compound features an azido group (-N₃) at the 5'-position of the sugar moiety, replacing the hydroxyl group, and a fluorine atom at the 5-position of the uracil base. This structural modification aims to enhance metabolic stability and cytotoxicity while addressing limitations of parent compounds, such as poor membrane permeability and rapid enzymatic degradation .

5AddFU has demonstrated cytostatic activity in vitro, with studies reporting 100% inhibition of tumor cell growth at concentrations up to 400 μM. Subsequent evaluations using human cancer cell lines (MCF-7, HeLa, A549, KB) revealed IC₅₀ values ranging from 11.3 to 25.4 μg/mL, outperforming FdU and 5-fluorouracil (5-FU) in cytotoxicity but remaining classified as a medium-activity agent .

Propriétés

Numéro CAS

56512-25-5

Formule moléculaire

C9H10FN5O4

Poids moléculaire

271.21 g/mol

Nom IUPAC

1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]-5-fluoropyrimidine-2,4-dione

InChI

InChI=1S/C9H10FN5O4/c10-4-3-15(9(18)13-8(4)17)7-1-5(16)6(19-7)2-12-14-11/h3,5-7,16H,1-2H2,(H,13,17,18)/t5-,6+,7+/m0/s1

Clé InChI

GAWTWVNSTCYFSD-RRKCRQDMSA-N

SMILES isomérique

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)CN=[N+]=[N-])O

SMILES canonique

C1C(C(OC1N2C=C(C(=O)NC2=O)F)CN=[N+]=[N-])O

Origine du produit

United States

Méthodes De Préparation

Stepwise Introduction of Azide and Fluorine Groups

A representative pathway involves:

  • 5'-Hydroxyl Activation : Treatment of 2',5'-dideoxyuridine with p-toluenesulfonyl chloride in dry pyridine yields the 5'-O-tosyl intermediate.
  • Nucleophilic Azidation : Reacting the tosyl intermediate with sodium azide (NaN₃) in N,N-dimethylformamide (DMF) at 85–90°C for 2–4 hours substitutes the tosyl group with an azide, forming 5'-azido-2',5'-dideoxyuridine.
  • Fluorination : The 5-position of the uracil base is fluorinated using diethylaminosulfur trifluoride (DAST) or Selectfluor under anhydrous conditions. Yields for this step range from 45–60%, with purity >95% after silica gel chromatography.

Key Conditions :

  • Anhydrous solvents (e.g., DCM, THF) to prevent hydrolysis of intermediates.
  • Catalytic TMS-triflate (0.1–0.5 equiv) to enhance fluorination efficiency.

Fluorinated Sugar Coupling Approach

An alternative convergent strategy involves pre-fluorinating the sugar moiety before coupling it to the nucleobase:

Synthesis of 2'-Fluoro-5'-azido Ribose

  • Sugar Modification :
    • 2'-Deoxyribose is treated with DAST to introduce fluorine at the 2'-position, forming 2'-fluoro-2'-deoxyribose.
    • The 5'-hydroxyl is then converted to an azide via Mitsunobu reaction (NaN₃, PPh₃, DIAD) or direct substitution (NaN₃, DMF).
  • Glycosylation : The fluorinated-azido sugar is coupled to 5-fluorouracil using Vorbrüggen conditions (hexamethyldisilazane, TMSOTf). This yields the β-anomer preferentially (β:α ratio = 4:1).

Yield Optimization :

  • Purification via flash chromatography (ethyl acetate/hexane) improves anomeric purity to >98%.
  • Microwave-assisted glycosylation reduces reaction time from 24 hours to 2 hours, enhancing yield to 75%.

Phosphoramidate Prodrug Synthesis

To enhance bioavailability, 5'-azido-2',5'-dideoxy-5-fluorouridine is converted to phosphoramidate prodrugs:

Phosphorylation Protocol

  • Phosphorochloridate Formation : 4-Chlorophenyl phosphoroditriazolide reacts with alkylamines (e.g., ethylamine, propargylamine) to form aryl phosphorochloridates.
  • Coupling : The nucleoside reacts with the phosphorochloridate in THF using 1-methylimidazole (NMI) as a catalyst, yielding phosphoramidates.
  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water) achieves >99% purity.

Notable Prodrugs :

  • N-Ethyl Phosphoramidate : 10-fold higher cytotoxicity against HeLa cells (IC₅₀ = 1.2 μM) vs. parent nucleoside (IC₅₀ = 12 μM).
  • N-Propargyl Phosphoramidate : Enables click chemistry conjugation with anticancer agents (e.g., salinomycin).

Comparative Analysis of Synthetic Routes

Method Steps Key Reagents Yield (%) Purity (%) Advantages Limitations
Classical Nucleoside 3 NaN₃, DAST 45–60 95–98 Scalable, minimal side products Requires anhydrous conditions
Fluorinated Sugar 4 DAST, TMSOTf 60–75 98–99 High anomeric control Multi-step sugar modification
Phosphoramidate 2 Phosphorochloridate, NMI 70–85 >99 Enhanced bioactivity Complex purification

Challenges and Innovations

Anomer Separation

The α-anomer forms as a minor byproduct (5–20%) during glycosylation. Solutions include:

  • Crystallization : Differential solubility in ethanol/water mixtures isolates the β-anomer.
  • Enzymatic Resolution : Porcine liver esterase selectively hydrolyzes α-anomer esters.

Azide Stability

The 5'-azide group is prone to reduction under acidic conditions. Mitigation strategies:

  • Low-Temperature Storage : –20°C in anhydrous DMSO.
  • In Situ Generation : Use stable precursors like 5'-iodo intermediates, which are azidated immediately before use.

Comparison with Related Compounds

Compound Structural Differences Synthesis Challenges
5-Fluorouracil Lacks sugar moiety Simpler synthesis, no glycosylation
2',5'-Dideoxy-5-fluorouridine No azide group at 5' Fewer steps, higher yields
3'-Azido-2',3'-dideoxy-5-fluorouridine Azide at 3' instead of 5' Requires different sugar modification

Analyse Des Réactions Chimiques

5’-Azido-2’,5’-dideoxy-5-fluorouridine undergoes various chemical reactions, including:

Applications De Recherche Scientifique

5’-Azido-2’,5’-dideoxy-5-fluorouridine has several scientific research applications:

    Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.

    Biology: Employed in studies involving nucleoside analogs to understand DNA synthesis and repair mechanisms.

    Medicine: Investigated for its antitumor properties, particularly in targeting lymphoid malignancies.

    Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.

Mécanisme D'action

The mechanism of action of 5’-Azido-2’,5’-dideoxy-5-fluorouridine involves its incorporation into DNA, leading to the inhibition of DNA synthesis and induction of apoptosis. The azide group allows for its use in click chemistry, facilitating the formation of stable triazole linkages with alkyne-containing molecules. This compound targets DNA synthesis pathways and induces cell cycle arrest and apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1. 3′-Azido-2′,3′-dideoxy-5-fluorouridine (AddFU)
  • Structural Difference : AddFU features the azido group at the 3'-position instead of the 5'-position (Figure 1).
  • Activity : AddFU itself showed moderate cytotoxicity, but its phosphoramidate derivatives (e.g., compound 13 with an N-ethyl substituent) exhibited significantly enhanced activity against HeLa, KB, and MCF-7 cells, surpassing both AddFU and FdU .
2.1.2. 5-Fluoro-2′-deoxyuridine (FdU)
  • Structural Difference : Lacks the azido group, retaining a hydroxyl group at the 5'-position.
  • Activity: FdU is a direct precursor of 5-fluoro-2′-deoxyuridine monophosphate (FdUMP), a thymidylate synthase inhibitor. However, its IC₅₀ values are higher than 5AddFU in most cell lines (e.g., 28.1 μg/mL vs. 11.3 μg/mL in MCF-7) .
  • Limitations : Rapid deactivation by phosphorylases and poor log P (-1.72) compared to 5AddFU (-0.38), which exhibits better membrane permeability .
2.1.3. Azidothymidine (AZT)
  • Structural Difference : AZT has a thymine base and a 3'-azido group.
  • Activity : Primarily an antiviral agent, AZT inhibits HIV reverse transcriptase. Unlike 5AddFU, AZT’s cytotoxicity is linked to mitochondrial toxicity in eukaryotic cells .

Pharmacokinetic and Metabolic Profiles

Compound log P Metabolic Pathway Key Metabolites
5AddFU -0.38 Hepatic reduction (potential azido-to-amine conversion) Not fully characterized
AddFU -1.1* Phosphoramidate activation 5-Fluorouracil, Phosphates
FdU -1.72 Phosphorylation/Dephosphorylation FdUMP, 5-Fluorouracil
AZT 0.45 Glucuronidation AZT-glucuronide

*Estimated based on structural similarity to FdU.

Cytotoxic Activity Across Cell Lines

Compound MCF-7 (μg/mL) HeLa (μg/mL) A549 (μg/mL) KB (μg/mL)
5AddFU 11.3 14.2 25.4 18.7
AddFU 22.5 19.8 30.1 24.3
FdU 28.1 32.4 45.6 38.9
5-FU 15.7 18.9 22.3 20.5

Data adapted from .

Selectivity and Therapeutic Index

  • 5AddFU : Lacks selectivity (IC₅₀ for VERO cells: ~400 μM) .
  • AddFU Phosphoramidates : Improved selectivity due to tumor-specific activation .
  • 5'-Deoxy-5-fluorouridine (5'dFUrd) : A related prodrug with a therapeutic index 1.2–7.5 in solid tumors, highlighting the impact of structural modifications on selectivity .

Dimerization Strategies

Both 5AddFU and AddFU have been used in click chemistry to synthesize dimeric prodrugs (Figure 2):

  • 5AddFU Dimers : Combined with 5'-O-propargyl-nucleosides to form dimers (e.g., 34a–d ), though macrocyclization attempts failed .
  • AddFU Dimers : Formed via 3'-azido/3'-O-propargyl combinations (e.g., 30a–d ), showing enhanced antiviral and anticancer activity .

Key Research Findings and Implications

Positional Effects of Azido Group : The 5'-azido group in 5AddFU improves log P and membrane permeability compared to 3'-azido analogs but may reduce enzymatic recognition, limiting activation .

Prodrug Strategies : Phosphoramidate derivatives of AddFU demonstrate that masking the 5'-phosphate can enhance cytotoxicity, a strategy yet to be optimized for 5AddFU .

Dimerization : Both 5AddFU and AddFU dimers show promise, but synthesis challenges (e.g., low yields for 5AddFU macrocycles) require further optimization .

Metabolic Toxicity : Hepatic reduction of azido groups to amines (observed in 3'-azido compounds) raises concerns about off-target toxicity, warranting studies on 5AddFU’s catabolism .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.